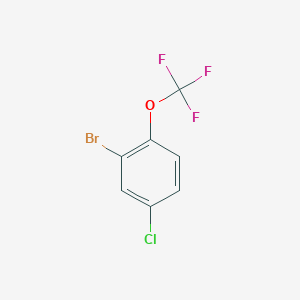

5-Bromo-2,4-dichlorotoluene

カタログ番号 B1287743

CAS番号:

85072-41-9

分子量: 239.92 g/mol

InChIキー: RPNSANITIQULLF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

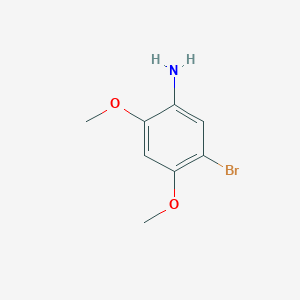

5-Bromo-2,4-dichlorotoluene is a chemical compound with the molecular formula C7H5BrCl2 . It is primarily used as a pesticide and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 5-Bromo-2,4-dichlorotoluene involves two stages . In the first stage, 2-bromo-5-chloro-4-methylaniline reacts with boron trifluoride diethyl etherate and tetraethylammonium chloride in acetonitrile at 0°C for about 10 minutes. In the second stage, tert-butyl nitrite is added and the reaction is carried out at 0 - 20°C for 1 hour .Molecular Structure Analysis

The 5-Bromo-2,4-dichlorotoluene molecule contains a total of 15 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The structural and spectroscopic data of the molecule in the ground state have been calculated using Hartree Fock (HF) and Density Functional Theory (DFT)/B3LYP with the standard 6-31++G(d,p) basis set .Physical And Chemical Properties Analysis

5-Bromo-2,4-dichlorotoluene has a molecular weight of 239.92 g/mol . It has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 237.89517 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 10 . It has a complexity of 118 .科学的研究の応用

Application 1: Isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene

- Summary of the Application : This research investigates the influence of the catalyst HZSM-5 on the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT). The goal is to convert the low value-added product 2,5-DCT into the more valuable 2,4-DCT .

- Methods of Application/Experimental Procedures : The process involves hydrothermal treatment, which leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores. These characteristics result in excellent selectivity for post-hydrothermal modified HZSM-5 in the isomerization reaction from 2,5-DCT to 2,4-DCT .

- Results/Outcomes : Under atmospheric pressure at 350 °C, unmodified HZSM-5 achieves a selectivity of 66.4% for producing 2,4-DCT. However, after hydrothermal modification, the selectivity increases to 78.7%. Density Functional Theory (DFT) calculations explore the thermodynamic aspects of adsorption between the HZSM-5 surface and 2,4-DCT .

Application 2: Proteomics Research

- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a specialty product in proteomics research .

Application 3: Pesticide and Pharmaceutical Intermediate

- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a pesticide and pharmaceutical intermediate .

Application 4: Solvent in Catalytic Oxidation

- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as an oxidant and a solvent during anaerobic catalytic oxidation of secondary alcohols by using an in situ (N -heterocyclic carbene)-Ni (0) system .

Application 5: Growth Supplement in Culture Media

Safety And Hazards

特性

IUPAC Name |

1-bromo-2,4-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNSANITIQULLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607495 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-dichlorotoluene | |

CAS RN |

85072-41-9 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

500 parts of 2,4-dichlorotoluene (b.p.=198° to 200° C.) and 10 parts of anhydrous aluminum chloride were charged into a 1-liter four-necked flask provided with a reflux condenser, a thermometer, a stirrer and a dropping funnel. 397 parts of bromine was added dropwisely at 30° to 40° C. over a period of 5 hours. The reaction liquid was washed with warm water followed by separating the water layer, and then the oil layer was cooled. The separated crystals were filtered off, recrystallized from methanol to obtain 295 parts of 2,4-dichloro-5-bromotoluene having a melting point of 82.5° to 84.0° C.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。